molecular formula C8H6N2O2 B7980138 2-hydroxy-1H-1,7-naphthyridin-4-one

2-hydroxy-1H-1,7-naphthyridin-4-one

Cat. No.: B7980138
M. Wt: 162.15 g/mol
InChI Key: KIUIMHFSJVDAKN-UHFFFAOYSA-N
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Description

2-Hydroxy-1H-1,7-naphthyridin-4-one is a heterocyclic compound featuring a naphthyridine core with hydroxyl and ketone functional groups at positions 2 and 4, respectively.

Properties

IUPAC Name

2-hydroxy-1H-1,7-naphthyridin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6N2O2/c11-7-3-8(12)10-6-4-9-2-1-5(6)7/h1-4H,(H2,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KIUIMHFSJVDAKN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC2=C1C(=O)C=C(N2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CN=CC2=C1C(=O)C=C(N2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

162.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of 2-hydroxy-1H-1,7-naphthyridin-4-one involves specific synthetic routes and reaction conditions. These methods typically include the use of advanced tandem mass spectrometry techniques for metabolomics and lipidomics, which are essential for the structural annotation of bioactive metabolites and lipids . The synthesis process may involve the use of hazardous chemicals, and appropriate personal protective equipment is recommended .

Industrial Production Methods

Industrial production methods for this compound are not explicitly detailed in the available literature. it is likely that large-scale synthesis would follow similar protocols to those used in laboratory settings, with additional considerations for safety, efficiency, and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

2-hydroxy-1H-1,7-naphthyridin-4-one undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the loss of electrons from the compound, often facilitated by oxidizing agents.

    Reduction: This reaction involves the gain of electrons, typically using reducing agents.

    Substitution: This reaction involves the replacement of one atom or group of atoms in the compound with another atom or group.

Common Reagents and Conditions

Common reagents used in these reactions include acids, bases, and other catalytic agents. The specific conditions, such as temperature and pressure, depend on the desired reaction and the nature of the compound.

Major Products Formed

The major products formed from these reactions vary based on the type of reaction and the reagents used. For example, oxidation reactions may produce oxidized derivatives, while substitution reactions may yield new compounds with different functional groups.

Scientific Research Applications

2-hydroxy-1H-1,7-naphthyridin-4-one has a wide range of scientific research applications, including:

    Chemistry: Used in the study of chemical reactions and mechanisms.

    Biology: Utilized in the analysis of biological samples, including metabolites and lipids.

    Medicine: Investigated for its potential therapeutic effects and interactions with biological targets.

    Industry: Applied in various industrial processes, including the synthesis of other chemical compounds.

Mechanism of Action

The mechanism of action of 2-hydroxy-1H-1,7-naphthyridin-4-one involves its interaction with specific molecular targets and pathways. For example, it may bind to certain receptors or enzymes, altering their activity and leading to various biological effects . The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

1,4-Dihydro-1,7-naphthyridin-4-one (CAS 60122-51-2)

  • Structural Differences : The 1,4-dihydro derivative lacks the hydroxyl group at position 2 but retains the ketone at position 3. The dihydro structure introduces saturation in the ring, reducing aromaticity compared to the fully unsaturated 2-hydroxy analog .
  • Physicochemical Properties: Molecular weight: 146.15 g/mol; logP = 0.92 (indicating moderate lipophilicity) .
  • Applications : Used in industrial and academic research, particularly in pharmaceuticals and materials science .

Nitro and Amino Derivatives

  • 3-Nitro-1,7-naphthyridin-4(1H)-one: Prepared via nitration (70% HNO₃, reflux), this derivative demonstrates how electron-withdrawing nitro groups alter reactivity. Reduction with Raney Ni/H₂ yields 3-amino-1,7-naphthyridin-4(1H)-one, highlighting the role of substituents in directing synthetic pathways . Biological Relevance: Nitro and amino derivatives are intermediates in antitumor agent synthesis.

Halogenated and Methoxy Derivatives

  • 8-Chloro-6-methoxy-1H-1,7-naphthyridin-4-one :
    • Boiling point: 365.2°C; density: 1.392 g/cm³. The chloro and methoxy substituents enhance steric bulk and alter electronic properties, impacting binding to biological targets .
    • Comparison : The 2-hydroxy analog’s hydroxyl group may engage in stronger hydrogen bonding compared to methoxy or chloro groups, influencing receptor affinity.

Positional Isomers: 4-Hydroxy-1,7-naphthyridin-2(1H)-one

  • Structural Distinction : The hydroxyl group at position 4 instead of 2 changes hydrogen-bonding patterns and tautomeric equilibria.
  • Properties : Boiling point: 458.7°C; higher polarity due to the proximity of hydroxyl and ketone groups .
  • Implications : Positional isomerism significantly affects pharmacokinetics; the 2-hydroxy variant may exhibit distinct metabolic stability or target selectivity.

Data Tables

Table 1: Key Physicochemical Properties of Selected 1,7-Naphthyridin-4-one Derivatives

Compound Molecular Weight (g/mol) logP Boiling Point (°C) Notable Substituents
1,4-Dihydro-1,7-naphthyridin-4-one 146.15 0.92 N/A Ketone (C4)
8-Chloro-6-methoxy derivative 199.62 N/A 365.2 Cl (C8), OMe (C6)
4-Hydroxy-1,7-naphthyridin-2-one 164.14 N/A 458.7 OH (C4), Ketone (C2)

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